molecular formula C14H22O2 B1619467 2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester CAS No. 68039-73-6

2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester

Cat. No.: B1619467
CAS No.: 68039-73-6
M. Wt: 222.32 g/mol
InChI Key: IBCFURUUOKXNFW-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from 2-butenoic acid, which is a type of unsaturated carboxylic acid. The compound is characterized by the presence of a bicyclopentyl group attached to the ester functionality, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butenoic acid, [1,1’-bicyclopentyl]-2-yl ester typically involves the esterification of 2-butenoic acid with [1,1’-bicyclopentyl] alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-butenoic acid, [1,1’-bicyclopentyl]-2-yl ester involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to produce the corresponding alcohol and acid. The bicyclopentyl group may influence the binding affinity and specificity of the ester to its molecular targets, thereby affecting its biological activity.

Comparison with Similar Compounds

    Crotonic Acid Esters: These esters are derived from crotonic acid and have similar unsaturated structures.

    Isocrotonic Acid Esters: These esters are derived from isocrotonic acid and share similar chemical properties.

    3-Butenoic Acid Esters: These esters are derived from 3-butenoic acid and have a similar carbon chain length.

Uniqueness: 2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester is unique due to the presence of the bicyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

68039-73-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(2-cyclopentylcyclopentyl) (E)-but-2-enoate

InChI

InChI=1S/C14H22O2/c1-2-6-14(15)16-13-10-5-9-12(13)11-7-3-4-8-11/h2,6,11-13H,3-5,7-10H2,1H3/b6-2+

InChI Key

IBCFURUUOKXNFW-QHHAFSJGSA-N

SMILES

CC=CC(=O)OC1CCCC1C2CCCC2

Isomeric SMILES

C/C=C/C(=O)OC1CCCC1C2CCCC2

Canonical SMILES

CC=CC(=O)OC1CCCC1C2CCCC2

68039-73-6

Pictograms

Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.